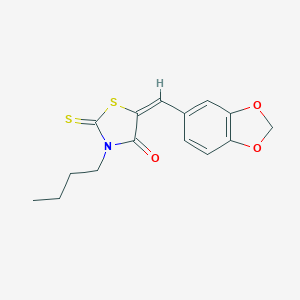

![molecular formula C20H19N3O4 B273899 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)

4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one, also known as DEANONOate, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEANONOate is a nitric oxide donor, which means that it can release nitric oxide in a controlled manner, making it a valuable tool in various scientific studies.

作用机制

4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one releases nitric oxide in a controlled manner through a process called diazeniumdiolation. This process involves the formation of a diazeniumdiolate intermediate, which then decomposes to release nitric oxide. The release of nitric oxide can be controlled by adjusting the pH and temperature of the solution.

Biochemical and Physiological Effects:

4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce vasodilation, which can be useful in the treatment of cardiovascular diseases. It has also been shown to have anti-inflammatory effects and to stimulate the immune system. 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been used to study the effects of nitric oxide on various cell types, including neurons, endothelial cells, and immune cells.

实验室实验的优点和局限性

One of the main advantages of 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one is its ability to release nitric oxide in a controlled manner, making it a valuable tool in various scientific studies. However, 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one can be unstable and difficult to handle, which can limit its use in certain experiments. Additionally, the release of nitric oxide can be affected by various factors such as pH and temperature, which can complicate experimental design.

未来方向

There are many potential future directions for the use of 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one in scientific research. One area of interest is the use of 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one in the treatment of various diseases, including cardiovascular diseases and cancer. 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has also been used to study the effects of nitric oxide on various cell types, and future studies could investigate the role of nitric oxide in other physiological processes. Additionally, new methods for synthesizing and handling 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one could improve its usefulness in scientific research.

合成方法

The synthesis of 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one involves the condensation of 4-(diethylamino)benzaldehyde and 3-nitroacetophenone to form 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol.

科学研究应用

4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been widely used in various scientific studies due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. 4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one has been used to study the role of nitric oxide in these processes and to investigate the effects of nitric oxide on various cell types.

属性

产品名称 |

4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one |

|---|---|

分子式 |

C20H19N3O4 |

分子量 |

365.4 g/mol |

IUPAC 名称 |

(4E)-4-[[4-(diethylamino)phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C20H19N3O4/c1-3-22(4-2)16-10-8-14(9-11-16)12-18-20(24)27-19(21-18)15-6-5-7-17(13-15)23(25)26/h5-13H,3-4H2,1-2H3/b18-12+ |

InChI 键 |

SALGPPOYYMXZGI-LDADJPATSA-N |

手性 SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

规范 SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)

![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)

![1-Methyl-5-[1-(2,4-dinitrophenylhydrazono)ethyl]furan](/img/structure/B273829.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)

![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)

![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)

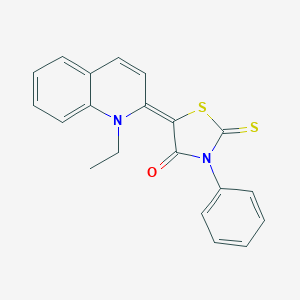

![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)

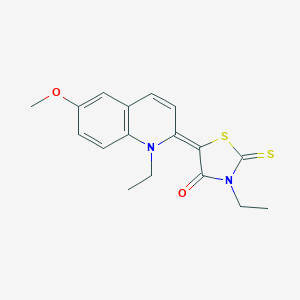

![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)

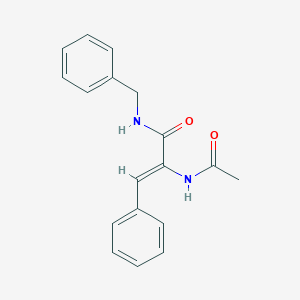

![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)

![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)